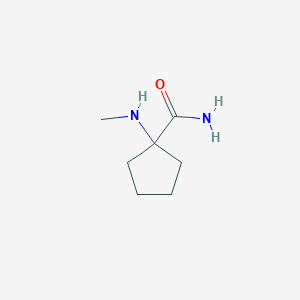

1-(Methylamino)cyclopentane-1-carboxamide

描述

属性

IUPAC Name |

1-(methylamino)cyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-9-7(6(8)10)4-2-3-5-7/h9H,2-5H2,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESOTMQEPBMDID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCCC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179878-43-3 | |

| Record name | 1-(methylamino)cyclopentane-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis of 1-Methylcyclopentene Intermediate

A crucial intermediate in the synthesis is 1-methylcyclopentene, which can be prepared by:

- Thermal isomerization of cyclohexanol or cyclohexene in the gas phase over acidic catalysts such as silicon dioxide or alumina at temperatures between 250°C and 450°C.

- The reaction proceeds with high cyclohexene yields (~97.5%) and moderate 1-methylcyclopentene yields (~60.3%).

- By-products such as 3-methylcyclopentene and 4-methylcyclopentene are recycled back into the reaction to improve overall efficiency.

Reaction conditions summary:

| Parameter | Range/Value | Notes |

|---|---|---|

| Catalyst | SiO2, Al2O3, zeolites | Acidic solid catalysts |

| Temperature | 250–500°C (preferably 400–450°C) | Gas-phase reaction |

| Pressure | 0.1–10 bar (preferably 1–5 bar) | Not critical |

| Residence time | 1–50 seconds (preferably 5–15 s) | Short contact time |

| Catalyst velocity | 0.05–3 kg/L·h (preferably 0.2–1) | Controls throughput |

Conversion to Cyclopentane-1-carboxamide

- The 1-methylcyclopentene intermediate undergoes hydration or oxidation to introduce hydroxyl or carboxyl groups at the 1-position.

- Subsequent oxidation or functional group transformation yields cyclopentane-1-carboxylic acid derivatives.

- The carboxylic acid is then converted to the corresponding carboxamide by reaction with methylamine under controlled conditions (e.g., reflux in an appropriate solvent).

Introduction of the Methylamino Group

- The methylamino substituent is introduced typically via nucleophilic substitution or amidation reactions.

- Methylamine reacts with activated carboxylic acid derivatives (such as acid chlorides or esters) to form the desired carboxamide.

- Reaction conditions often involve mild heating and use of solvents like methanol or ethanol to facilitate the reaction and purification.

Process Flow and Reaction Scheme

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclohexanol → Cyclohexene | Dehydration over SiO2 at 250°C | ~97.5% yield cyclohexene |

| 2 | Cyclohexene → 1-Methylcyclopentene | Isomerization over SiO2 at 400°C | ~60.3% yield 1-methylcyclopentene |

| 3 | 1-Methylcyclopentene → Cyclopentane-1-carboxylic acid | Oxidation/hydration | Introduction of carboxyl group |

| 4 | Cyclopentane-1-carboxylic acid + Methylamine | Amidation, reflux in solvent | Formation of 1-(Methylamino)cyclopentane-1-carboxamide |

Research Findings and Optimization Notes

- The gas-phase isomerization of cyclohexene to 1-methylcyclopentene is critical and benefits from recycling of isomeric by-products to enhance yield.

- Use of acidic solid catalysts such as silica and alumina maximizes conversion efficiency.

- Reaction temperature and residence time must be optimized to balance conversion and selectivity, avoiding decomposition or side reactions.

- The amidation step with methylamine is typically high-yielding under mild conditions, but purity of intermediates influences final product quality.

- Continuous flow reactors and fixed-bed catalyst arrangements improve process scalability and reproducibility.

Summary Table: Preparation Methods Comparison

| Preparation Stage | Method | Catalyst/Conditions | Yield/Notes |

|---|---|---|---|

| Cyclohexanol to Cyclohexene | Dehydration | SiO2, 250°C | ~97.5% yield |

| Cyclohexene to 1-Methylcyclopentene | Gas-phase isomerization | SiO2 or Al2O3, 400°C | ~60.3% yield; recycle by-products |

| Oxidation to Carboxylic Acid | Hydration/oxidation | Various oxidants, mild conditions | Moderate yield; critical step |

| Amidation with Methylamine | Nucleophilic substitution | Reflux in alcohol solvents | High yield; mild conditions |

This detailed synthesis pathway provides a robust, scalable approach for the preparation of this compound, integrating catalytic gas-phase transformations with classical organic functional group interconversions. The optimization of catalyst type, reaction temperature, and recycling of intermediates are key to achieving high overall yields and purity.

化学反应分析

Types of Reactions

1-(Methylamino)cyclopentane-1-carboxamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and various catalysts. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted cyclopentane derivatives.

科学研究应用

Antibacterial Agent Development

1-(Methylamino)cyclopentane-1-carboxamide has been identified as a selective inhibitor of bacterial GTPase-activating proteins (GAPs), which are crucial in regulating bacterial growth and virulence factors. This makes it a promising candidate for developing new antibacterial agents.

Key Findings:

- Efficacy Against Bacterial Strains: Preliminary studies have shown that derivatives of this compound exhibit activity against resistant strains such as Pseudomonas aeruginosa and Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC): The MIC values are used to assess the antibacterial potency of the compound, with some derivatives showing lower MIC values compared to existing antibiotics.

| Bacterial Strain | MIC (µg/mL) | Remarks |

|---|---|---|

| Pseudomonas aeruginosa | 8 | Effective against resistant strains |

| Staphylococcus aureus | 4 | Shows potential for therapeutic use |

DNA Binding Studies

Research into the DNA binding properties of this compound derivatives indicates potential therapeutic applications in cancer treatment.

Study Insights:

- Interactions with DNA were assessed using biochemical assays.

- Certain complexes demonstrated significant binding affinity, suggesting implications for drug design targeting DNA.

Corrosion Inhibition

The derivatives of this compound are being explored as corrosion inhibitors in industrial applications. These compounds can prevent or reduce corrosion on metal surfaces, which is critical for maintaining the integrity of machinery and infrastructure.

Application Methodology:

- The compound is synthesized and tested under various conditions to evaluate its effectiveness as a corrosion inhibitor.

- Characterization methods include electrochemical impedance spectroscopy (EIS) to determine protective efficiency.

| Metal Type | Inhibitor Concentration (mM) | Corrosion Rate Reduction (%) |

|---|---|---|

| Carbon Steel | 0.5 | 75 |

| Stainless Steel | 0.3 | 65 |

Eco-friendly Insecticides

The structural features of this compound allow it to be modified into semicarbazone derivatives used in developing eco-friendly insecticides.

Commercialization Results:

- Some derivatives have been successfully commercialized as insecticides that target agricultural pests while minimizing environmental impact.

| Insect Pest | Insecticide Formulation | Efficacy (%) |

|---|---|---|

| Aphids | Semicarbazone derivative A | 85 |

| Whiteflies | Semicarbazone derivative B | 90 |

作用机制

The mechanism of action of 1-(Methylamino)cyclopentane-1-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Methyl 1-amino-1-cyclopentanecarboxylate (CAS 78388-61-1)

- Structure : Replaces the carboxamide (-CONH₂) with a methoxy carbonyl (-COOCH₃) group.

- Molecular Formula: C₇H₁₃NO₂ (MW: 143.18 g/mol) .

- Key Differences :

Methyl 1-(methylamino)cyclopentane-1-carboxylate (CAS 1182827-13-9)

- Structure: Contains both a methylamino (-NHCH₃) and a methyl ester (-COOCH₃) group.

- Molecular Formula: C₈H₁₅NO₂ (MW: 157.21 g/mol) .

- Demonstrated in patent literature as a precursor for kinase inhibitors, highlighting its role in medicinal chemistry .

2-Amino-1-hydroxycyclopentanecarboxylic Acid

- Structure: Features an amino (-NH₂) and hydroxyl (-OH) group on adjacent carbons, resembling serine/threonine.

- Molecular Formula: C₆H₁₁NO₃ (MW: 145.16 g/mol) .

- Key Differences: The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents.

1-Methylcyclopentane-1-carboxamide (CID 853392)

- Structure: Lacks the methylamino group, containing only a methyl (-CH₃) and carboxamide (-CONH₂).

- Molecular Formula: C₇H₁₃NO (MW: 127.18 g/mol) .

- Key Differences: Reduced hydrogen-bonding capacity compared to 1-(methylamino)cyclopentane-1-carboxamide, leading to lower solubility. Simpler structure may limit its utility in targeted drug design .

Physicochemical Properties and Reactivity

生物活性

1-(Methylamino)cyclopentane-1-carboxamide (also known as N-Methyl-1-(methylamino)cyclopentane-1-carboxamide) is an organic compound with significant biological activity, particularly in pharmacological contexts. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, featuring a cyclopentane ring substituted with a methylamino group and a carboxamide functional group. This unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems, particularly those involving serotonin and norepinephrine. These interactions suggest potential applications in treating mood disorders and as analgesics. The compound may modulate neurotransmitter release and uptake mechanisms, which can influence mood and pain perception .

Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological effects, including:

- Antidepressant Potential : Preliminary studies suggest that the compound may have antidepressant effects due to its interaction with serotonin receptors.

- Analgesic Properties : Its influence on neurotransmitter systems may also position it as a candidate for pain management therapies.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit certain enzymes and receptors relevant to various biological pathways. For example, it has shown potential in inhibiting the SARS-CoV-2 papain-like protease (PLpro), which is crucial for viral replication and immune evasion .

Study on Antiviral Activity

A study investigating the antiviral properties of compounds similar to this compound revealed promising results in mouse models. The compound demonstrated significant activity against viral infections, which was linked to its structural features that facilitate binding to viral proteins .

| Compound Name | IC50 Value (µM) | Effect |

|---|---|---|

| This compound | 0.56 | Moderate inhibition of PLpro |

| Similar Compound A | 0.39 | Strong inhibition |

| Similar Compound B | 0.81 | Weak inhibition |

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including nucleophilic substitutions and acylation reactions typical of amides. The presence of both the methylamino and carboxamide groups allows for diverse chemical transformations, leading to derivatives with enhanced properties or different biological activities .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Aminocyclopentane-1-carboxamide | Amino group instead of methylamino | Different receptor interaction profile |

| N,N-Dimethylcyclopentanecarboxamide | Dimethyl substitution on nitrogen | Varying pharmacokinetics |

| 2-Amino-N-methylcyclopentanecarboxamide | Additional amino group on cyclopentane | Diverse biological interactions |

These comparisons highlight the distinct aspects of this compound, particularly its potential for specific biological interactions due to its unique structural features.

常见问题

Q. What are the optimal synthetic routes for 1-(Methylamino)cyclopentane-1-carboxamide, and what methodological challenges arise during synthesis?

The compound can be synthesized via reductive amination or nucleophilic substitution using reagents like LDA (lithium diisopropylamide) or NaHMDS (sodium hexamethyldisilazide) in THF, as outlined in chemokine receptor modulator studies . Challenges include low yields due to co-evaporation of intermediates (e.g., in cyclopentene-carboxaldehyde synthesis) and the need for inert conditions to prevent degradation. Optimize solvent systems (ether/pentane mixtures) and employ ¹H NMR with internal standards (e.g., 1,4-dioxane) for yield quantification .

Q. How can researchers confirm the structural integrity and purity of this compound?

Use a combination of analytical techniques:

- HPLC/GC-MS : Detect impurities at thresholds ≤0.1% using protocols similar to USP guidelines for related carboxamides .

- ¹H/¹³C NMR : Verify stereochemistry and functional groups (e.g., methylamino and cyclopentane moieties) .

- Mass spectrometry : Confirm molecular weight (e.g., 156.22 g/mol) and fragmentation patterns .

Q. What storage conditions are recommended to maintain the compound’s stability?

Store at room temperature in airtight containers under inert gas (N₂/Ar) to prevent oxidation or hydrolysis. Avoid exposure to moisture, as cyclopentane derivatives are prone to degradation under humid conditions .

Advanced Research Questions

Q. How does stereochemical configuration influence the biological activity of this compound in chemokine receptor modulation?

Enantiomeric purity (≥98% ee) is critical for receptor binding affinity. Compare activity of (1R,3S)- and (1S,3R)-isomers using chiral HPLC and in vitro assays (e.g., CCR5 or CXCR4 binding studies). Stereoselective synthesis methods (e.g., asymmetric catalysis) or resolution via diastereomeric salt formation are recommended .

Q. What strategies resolve contradictions in synthetic yield data across studies?

Discrepancies often arise from solvent choice, reaction scale, or purification methods. For example, low yields in cyclopentene-carboxaldehyde synthesis were attributed to co-evaporation in low-boiling solvents . Use high-boiling solvents (e.g., DMF) for intermediates and validate yields via ¹H NMR with internal standards.

Q. How can computational modeling predict the compound’s interaction with chemokine receptors?

Perform molecular docking (e.g., AutoDock Vina) using receptor crystal structures (PDB IDs: 4MBS for CCR5) and ligand conformers generated via DFT (density functional theory). Focus on hydrogen bonding between the carboxamide group and receptor residues (e.g., Glu283 in CCR5) .

Q. What advanced analytical techniques are suitable for impurity profiling in pharmacological studies?

Q. How can the compound’s conformational flexibility impact its pharmacokinetic properties?

Cyclopentane ring puckering and carboxamide rotamer dynamics affect solubility and membrane permeability. Use variable-temperature NMR or MD (molecular dynamics) simulations to analyze energy barriers between conformers. Compare with rigid analogs (e.g., cyclohexane derivatives) to optimize bioavailability .

Methodological Guidelines

- Stereoselective Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution for enantiomerically pure batches .

- Analytical Validation : Cross-validate HPLC methods with reference standards from authoritative sources (e.g., Sigma-Aldrich) .

- Biological Assays : Use SPR (surface plasmon resonance) for binding kinetics and in vitro cell migration assays (e.g., Boyden chamber) to evaluate chemotaxis inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。